molecular formula C14H11BClF3O3 B1368687 (3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 871126-25-9

(3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B1368687
CAS No.: 871126-25-9
M. Wt: 330.49 g/mol
InChI Key: IRBNKOHBJCGIFU-UHFFFAOYSA-N
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Description

(3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C14H11BClF3O3 and a molecular weight of 330.49 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, (3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has applications in medicinal chemistry, where it is used to create molecules with potential therapeutic effects. It is also used in the study of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique chemical properties make it suitable for creating materials with specific characteristics .

Mechanism of Action

The mechanism of action of (3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as an enzyme inhibitor . This interaction can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: What sets (3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid apart from similar compounds is its unique combination of functional groups. The presence of both chloro and trifluoromethyl groups enhances its reactivity and specificity in chemical reactions . This makes it particularly useful in applications requiring high selectivity and efficiency.

Properties

IUPAC Name

[3-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BClF3O3/c16-12-5-4-10(14(17,18)19)7-13(12)22-8-9-2-1-3-11(6-9)15(20)21/h1-7,20-21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBNKOHBJCGIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584726
Record name (3-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-25-9
Record name (3-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((2�-Chloro-5�-(trifluoromethyl)phenoxy)methyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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